

spectroscopic data for (2-Methyloxazol-5-yl)methanol NMR

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Compound of Interest

Compound Name: (2-Methyloxazol-5-yl)methanol

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An In-Depth Technical Guide to the NMR Spectroscopic Analysis of **(2-Methyloxazol-5-yl)methanol**

Introduction

(2-Methyloxazol-5-yl)methanol is a heterocyclic compound featuring an oxazole ring, a common scaffold in medicinal chemistry and materials science. The structural integrity and purity of such molecules are paramount for their application in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.^[1] It provides unparalleled insight into the molecular framework by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a field-proven methodology for acquiring, interpreting, and validating the NMR spectroscopic data of **(2-Methyloxazol-5-yl)methanol**. We will explore the causality behind experimental choices, detail self-validating protocols, and present a complete analysis using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Fundamental Principles for Analyzing (2-Methyloxazol-5-yl)methanol

A robust interpretation of NMR spectra begins with a fundamental understanding of the molecule's structure and the expected spectroscopic behavior of its constituent nuclei.

Molecular Structure and Key Nuclei:

The structure of **(2-Methyloxazol-5-yl)methanol** contains four distinct types of protons and five unique carbon environments, making it an excellent candidate for detailed NMR analysis.

- ^1H NMR: We anticipate signals for the oxazole ring proton (H4), the methylene protons (-CH₂OH), the hydroxyl proton (-OH), and the methyl protons (-CH₃).
- ^{13}C NMR: We expect distinct resonances for the three oxazole ring carbons (C2, C4, C5), the methylene carbon (-CH₂OH), and the methyl carbon (-CH₃).

The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups (like the oxygen and nitrogen in the oxazole ring) deshield nearby nuclei, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[\[2\]](#)

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to ensure high-quality data acquisition and provide a cross-validating dataset for unambiguous structural confirmation.

Sample Preparation

- Solvent Selection: The choice of deuterated solvent is critical.
 - Initial Screening (CDCl₃): Chloroform-d is often used for its ability to dissolve a wide range of organic compounds. However, the acidic trace proton impurity can broaden or cause the exchange of the labile -OH proton, making it difficult to observe.
 - Definitive Analysis (DMSO-d₆): Dimethyl sulfoxide-d₆ is highly recommended. It is a hydrogen bond acceptor, which slows down the exchange rate of the hydroxyl proton, allowing it to be observed as a distinct, sharp triplet (due to coupling with the adjacent CH₂ group).[\[3\]](#)[\[4\]](#)
- Procedure:

1. Weigh approximately 5-10 mg of **(2-Methyloxazol-5-yl)methanol** directly into a clean, dry NMR tube.
2. Add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
3. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[2]
4. Cap the tube and gently vortex or invert until the sample is fully dissolved.

NMR Data Acquisition

Acquisition should be performed on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.

1D NMR Experiments:

- ¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 2 seconds to allow for full magnetization recovery.
- ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

2D NMR Experiments:

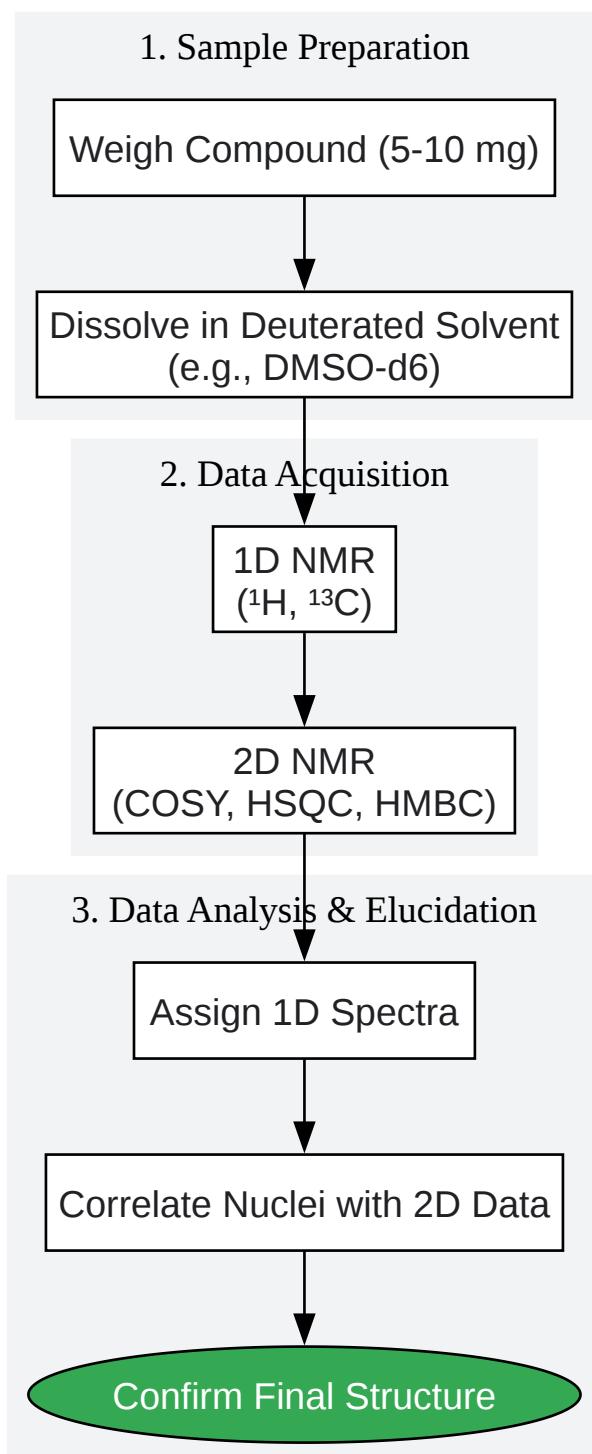
For complex molecules or to provide definitive assignment, 2D NMR is indispensable.[5][6]

These experiments reveal correlations between nuclei, confirming connectivity.

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for identifying adjacent proton environments, such as the -CH₂-OH system.[2][6]
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached (one-bond ¹JCH coupling). This is the primary method for assigning carbon signals based on their known proton assignments.[6][7]

- HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds, ^2JCH and ^3JCH). This is vital for piecing together the molecular fragments and confirming the substitution pattern on the oxazole ring.

Experimental Workflow Diagram



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Caption: A validated workflow for NMR analysis.

Spectral Interpretation and Data Analysis

The following is a predictive analysis based on established chemical shift principles for oxazole and related heterocyclic systems.^{[8][9]} The data are presented for a spectrum acquired in DMSO-d₆.

¹H NMR Spectrum Analysis

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
1	-7.8 - 8.0	Singlet (s)	1H	H4	The sole proton on the electron-deficient oxazole ring is expected to be significantly downfield.
2	-5.2 - 5.4	Triplet (t)	1H	-OH	In DMSO-d ₆ , the hydroxyl proton couples to the adjacent CH ₂ group (n+1 rule, 2+1=3), appearing as a triplet.

3	~4.5 - 4.7	Doublet (d)	2H	-CH ₂ OH	The methylene protons are coupled to the hydroxyl proton, appearing as a doublet.
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They are
deshielded by
the adjacent
oxygen and
the oxazole
ring.

4	~2.4 - 2.5	Singlet (s)	3H	-CH ₃	The methyl protons are attached to the C2 of the oxazole ring and appear as a characteristic singlet in the aliphatic region.
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and appear
as a
characteristic
singlet in the
aliphatic
region.

¹³C NMR Spectrum Analysis

Signal	Chemical Shift (δ , ppm)	Assignment	Rationale
1	~160 - 162	C2	The C2 carbon is bonded to nitrogen and the methyl group, typically appearing furthest downfield in the oxazole ring.[8]
2	~150 - 152	C5	The C5 carbon is bonded to oxygen and the hydroxymethyl group. Its chemical shift is influenced by both.[8]
3	~135 - 137	C4	The C4 carbon, bearing the lone ring proton, is typically found at this intermediate chemical shift for oxazoles.[8]
4	~55 - 57	-CH ₂ OH	The methylene carbon is an sp ³ carbon but is deshielded by the directly attached oxygen atom.
5	~13 - 15	-CH ₃	The methyl carbon is a typical sp ³ carbon and appears in the far upfield region of the spectrum.

2D NMR Correlation Analysis

2D NMR spectra provide definitive proof of the assignments made from 1D data.

- COSY: A cross-peak will be observed between the -CH₂OH proton signal (~4.6 ppm) and the -OH proton signal (~5.3 ppm), confirming their three-bond (³JHH) coupling and spatial proximity.

Caption: Key COSY correlation in the molecule.

- HSQC: This experiment directly links the proton signals to their attached carbons.

Caption: Expected HSQC (¹JCH) correlations.

- HMBC: This experiment is crucial for establishing the overall connectivity. Key expected long-range correlations include:

- The -CH₃ protons (~2.4 ppm) will show a correlation to the C2 carbon (~161 ppm) and the C4 carbon (~136 ppm).
- The H4 proton (~7.9 ppm) will show correlations to the C2 carbon (~161 ppm) and the C5 carbon (~151 ppm).
- The -CH₂OH protons (~4.6 ppm) will show correlations to the C5 carbon (~151 ppm) and the C4 carbon (~136 ppm).

Caption: Key long-range HMBC correlations.

Conclusion

The structural elucidation of **(2-Methyloxazol-5-yl)methanol** is definitively achieved through a systematic and multi-faceted NMR spectroscopy approach. By combining high-resolution 1D ¹H and ¹³C experiments with 2D correlation techniques like COSY, HSQC, and HMBC, every proton and carbon resonance can be unambiguously assigned. This self-validating workflow not only confirms the molecular structure but also provides a high degree of confidence in sample purity and identity, a critical requirement for applications in medicinal chemistry and materials science. The choice of an appropriate deuterated solvent, such as DMSO-d₆, is paramount for observing labile protons and extracting maximum structural information. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently perform and interpret these essential experiments.

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